![molecular formula C17H16ClNO2S B2816019 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1340797-03-6](/img/structure/B2816019.png)
7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Description
7-Chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CMTBO) is a heterocyclic compound with a unique structure, which has been of great interest to the scientific community due to its potential applications in various fields, such as medicine, pharmacology, and biochemistry. CMTBO has been studied extensively, with a focus on its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Material Science
The compound’s unique benzoxazepin scaffold may find applications in material science:
These applications represent only a glimpse of the compound’s versatility. Researchers continue to unravel its properties, making it an exciting subject for scientific exploration . Keep in mind that further studies are necessary to fully understand its potential and limitations. If you need more detailed information on any specific field, feel free to ask!
properties
IUPAC Name |
7-chloro-4-[(4-methylsulfanylphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-22-15-5-2-12(3-6-15)9-19-10-13-8-14(18)4-7-16(13)21-11-17(19)20/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFMTQSFYQJOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |
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